6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE
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Overview
Description
6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE is a compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis . The molecular formula of this compound is C18H16O5, and it has a molecular weight of 312.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]chromen derivatives often involves multi-step reactions. One common method includes the use of salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another approach involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
Industrial Production Methods
Industrial production methods for such compounds are not well-documented in the literature. the multi-step synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C-H/C-H coupling reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed intramolecular C-H/C-H coupling reaction can yield substituted 6H-benzo[c]chromenes .
Scientific Research Applications
6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2,3,3-TRIPHENYLPROPANOATE
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
Uniqueness
6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-19(13-6-2-1-3-7-13)23-14-10-11-16-15-8-4-5-9-17(15)20(22)24-18(16)12-14/h4-5,8-13H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVRZYAIIQZCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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